molecular formula C21H21F3N6O B5215882 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B5215882
M. Wt: 430.4 g/mol
InChI Key: GGCUCRLYEKEYBS-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Formation of the Piperazine Moiety: The piperazine ring is introduced by reacting 1-benzoylpiperazine with 3-(trifluoromethyl)benzoyl chloride.

    Coupling Reaction: The final step involves coupling the pyrazole and piperazine intermediates with a pyridazine derivative under catalytic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varied functional groups.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine stands out due to its trifluoromethylbenzoyl group, which imparts unique electronic properties and enhances its binding affinity to molecular targets. This makes it particularly valuable in medicinal chemistry for the development of potent therapeutic agents.

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-14-12-15(2)30(27-14)19-7-6-18(25-26-19)28-8-10-29(11-9-28)20(31)16-4-3-5-17(13-16)21(22,23)24/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUCRLYEKEYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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